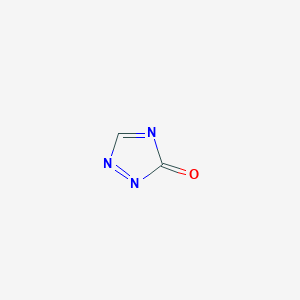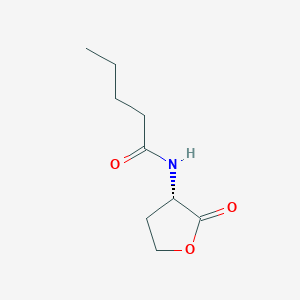![molecular formula C15H14F5N3 B3039215 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine CAS No. 1000339-49-0](/img/structure/B3039215.png)
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline . The InChI code is 1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 313.3 . It is a solid at ambient temperature .Mechanism of Action
The mechanism of action of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves the inhibition of various enzymes and receptors. For example, its inhibitory activity against PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn results in vasodilation and improved blood flow. Its inhibitory activity against PDE4 and MAO-B leads to an increase in cyclic adenosine monophosphate (cAMP) levels and a decrease in oxidative stress, respectively. These mechanisms contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, cognition, and behavior. It also reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory disorders. Additionally, this compound has been found to exhibit analgesic effects by modulating the activity of opioid receptors in the brain and spinal cord.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine in lab experiments include its high potency, selectivity, and low toxicity. It is also stable under various conditions and can be easily synthesized in large quantities. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. It also requires further studies to determine its long-term safety and efficacy in preclinical and clinical trials.
Future Directions
There are several future directions for the research on 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine. These include:
1. Investigation of its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Development of novel analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Exploration of its mechanism of action at the molecular level using techniques such as X-ray crystallography and molecular modeling.
4. Evaluation of its safety and efficacy in preclinical and clinical trials.
5. Investigation of its potential applications in drug delivery systems and nanotechnology.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in the treatment of various diseases and disorders.
Scientific Research Applications
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine has potential therapeutic applications in various fields of research such as medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), phosphodiesterase 4 (PDE4), and monoamine oxidase B (MAO-B). It also shows promising activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to possess neuroprotective, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Safety and Hazards
properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-6,8-difluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F5N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGODDRZHOXCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



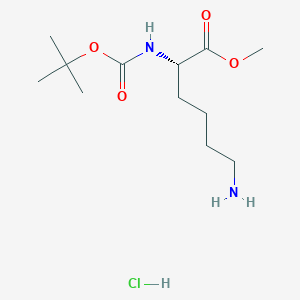

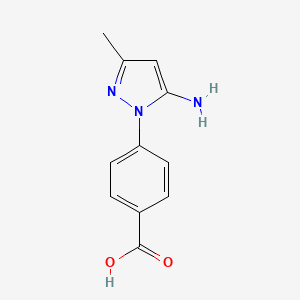


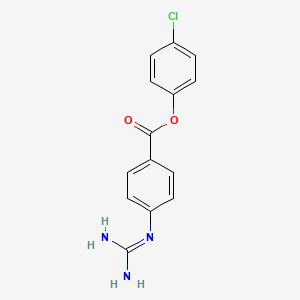

![[1,4]Dioxino[2,3-b:5,6-b']dipyridine](/img/structure/B3039141.png)
